

4-Bromo-2-(difluoromethoxy)pyridine solubility and stability

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Compound of Interest

Compound Name:	4-Bromo-2-(difluoromethoxy)pyridine
Cat. No.:	B1344760

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An In-depth Technical Guide on the Core Properties of **4-Bromo-2-(difluoromethoxy)pyridine**

Disclaimer: Specific experimental data on the solubility and stability of **4-Bromo-2-(difluoromethoxy)pyridine** is not extensively available in public literature. This guide provides a framework based on the known properties of its constituent functional groups, general principles of medicinal chemistry, and established protocols for chemical characterization. The experimental protocols described herein are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

4-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative of interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous feature in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets^{[1][2]}. The incorporation of a bromine atom and a difluoromethoxy group introduces specific physicochemical properties that can modulate a molecule's reactivity, metabolic stability, and pharmacokinetic profile.

The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for creating diverse molecular libraries^[3]. The difluoromethoxy group is increasingly utilized in drug design as a lipophilic hydrogen bond donor and for its ability to enhance metabolic stability by blocking potential sites of oxidative metabolism^{[4][5]}. This guide

outlines the predicted solubility and stability profile of **4-Bromo-2-(difluoromethoxy)pyridine** and provides detailed protocols for its empirical determination.

Physicochemical Properties

A summary of the available and predicted properties of **4-Bromo-2-(difluoromethoxy)pyridine** is presented below.

Property	Data	Source
CAS Number	832735-56-5	[6][7]
Molecular Formula	C ₆ H ₄ BrF ₂ NO	[6][8]
Molecular Weight	224.00 g/mol	[6]
Appearance	Not specified; likely a solid or oil	-
Predicted XlogP	2.8	[8]
Solubility	No quantitative data available	[9]
Stability	Considered stable under normal conditions	[10]

Solubility Profile

Quantitative solubility data for **4-Bromo-2-(difluoromethoxy)pyridine** in various solvents is not publicly documented. However, based on its structure, a qualitative solubility profile can be predicted. The molecule possesses both a polar pyridine ring and lipophilic bromo- and difluoromethoxy- groups, suggesting solubility in a range of common organic solvents.

Predicted Solubility:

- High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (DCM) and chloroform.

- Moderate Solubility: Expected in ethers like tetrahydrofuran (THF) and diethyl ether, and esters like ethyl acetate.
- Low Solubility: Expected in non-polar hydrocarbon solvents like hexanes and likely very low solubility in aqueous media. The pyridine nitrogen provides a site for protonation, which could increase solubility in acidic aqueous solutions, although the hydrophobic functional groups would counteract this effect.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of **4-Bromo-2-(difluoromethoxy)pyridine** in a given solvent.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

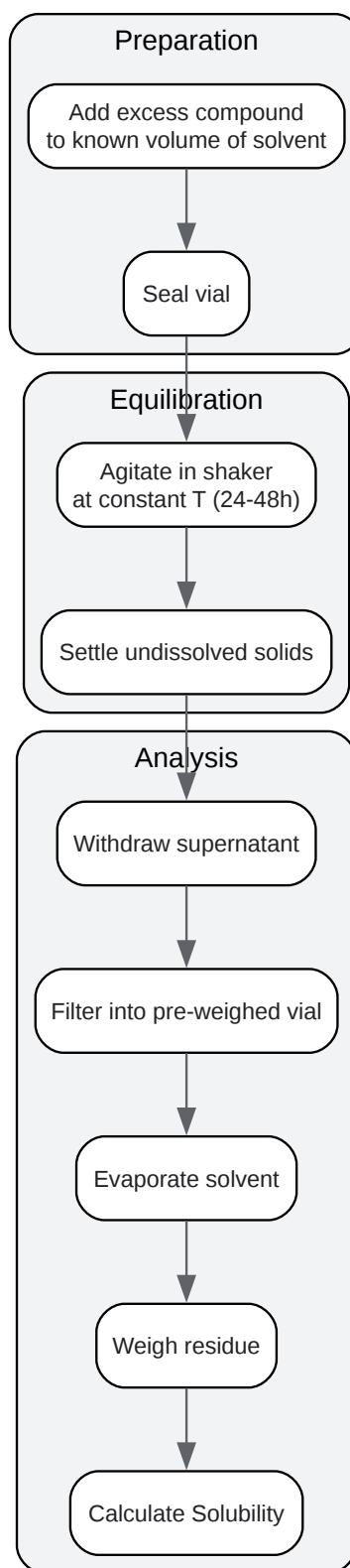
- **4-Bromo-2-(difluoromethoxy)pyridine**
- Selected solvents (e.g., water, ethanol, DMSO, DCM)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Pre-weighed collection vials

Procedure:

- Add an excess amount of **4-Bromo-2-(difluoromethoxy)pyridine** to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is present if solid material remains undissolved.

- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in the thermostatically controlled shaker, set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vial to stand at the same constant temperature to let undissolved solids settle.
- Carefully withdraw a known volume of the clear supernatant using a syringe.
- Immediately filter the solution through a syringe filter into a pre-weighed collection vial to remove any remaining solid particles.
- Accurately weigh the vial containing the filtered saturated solution.
- Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).
- Once the solvent is removed, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved solid.

Calculation: Solubility (g/100 mL) = (Mass of residue / Volume of aliquot taken) × 100

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Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition. For pharmaceutical development, stability is assessed under various environmental conditions such as temperature, humidity, and light.[14][15]

Predicted Stability:

- Thermal Stability: The presence of strong C-F and C-Br bonds suggests reasonable thermal stability under standard laboratory conditions.[4] Supplier data indicates the product is considered stable.[10]
- Hydrolytic Stability: The difluoromethoxy ether linkage is generally more stable to hydrolysis than corresponding non-fluorinated ethers. The pyridine ring itself is stable to a wide pH range. However, extreme acidic or basic conditions could potentially promote degradation, although specific pathways are not documented.
- Photostability: Aromatic systems can be susceptible to photodegradation. It is advisable to store the compound protected from light.
- Reactivity: The C-Br bond on the pyridine ring is a key site of reactivity. It is susceptible to nucleophilic substitution and is an active participant in cross-coupling reactions. The compound may be incompatible with strong oxidizing agents and strong bases.

Experimental Protocol for Stability Assessment

This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing of new drug substances.[16]

Objective: To evaluate the stability of **4-Bromo-2-(difluoromethoxy)pyridine** under accelerated and long-term storage conditions.

Materials:

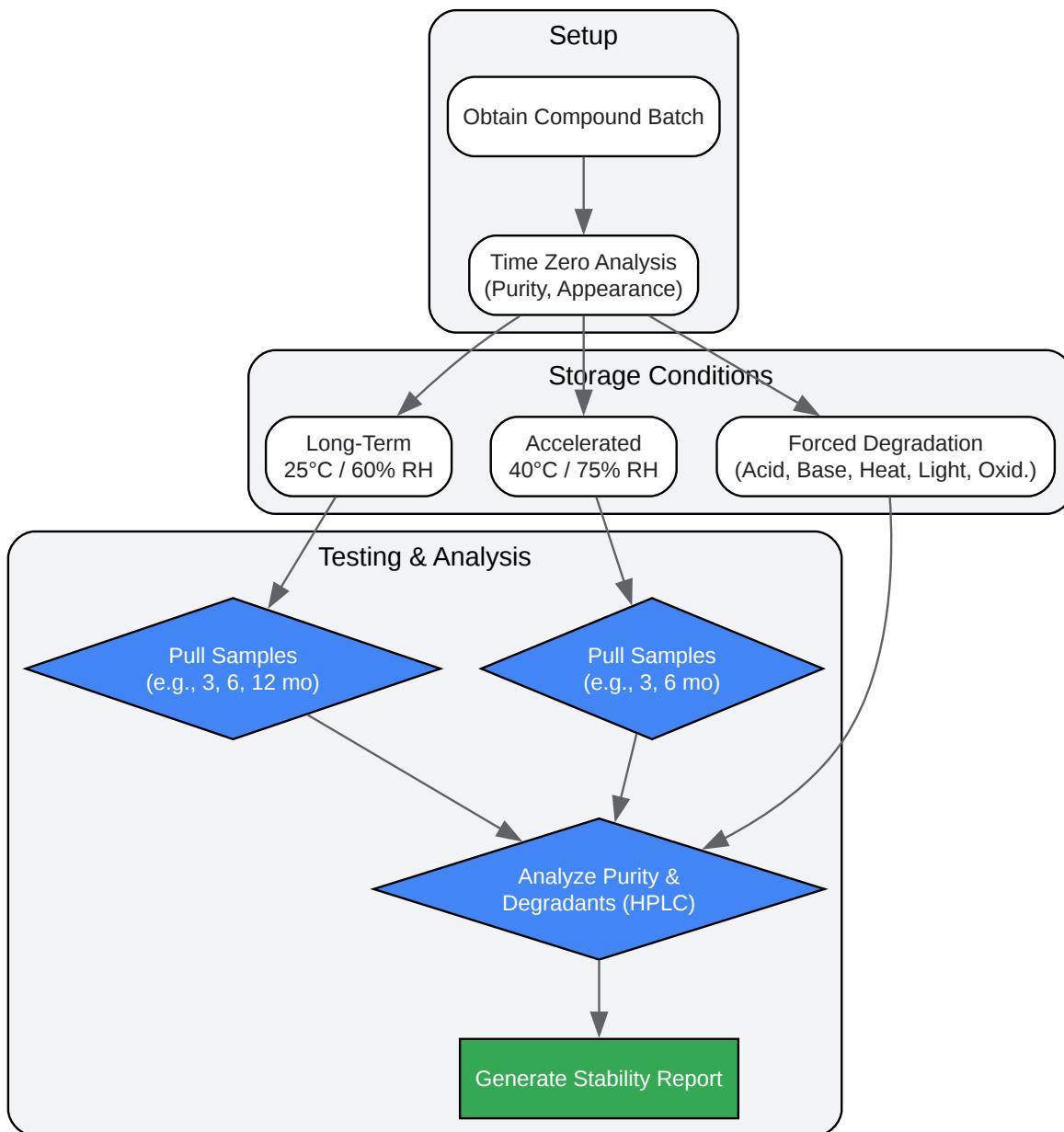
- **4-Bromo-2-(difluoromethoxy)pyridine** (minimum of one batch)
- Appropriate vials with inert, sealed closures

- Controlled environment stability chambers (temperature and humidity)
- Photostability chamber
- Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS)

Procedure:

- Sample Preparation: Package samples of the compound in a container closure system that simulates the proposed storage and distribution packaging.
- Initial Analysis (Time Zero): Perform a full analysis on the batch to determine its initial purity and profile. This includes appearance, assay, and degradation products.
- Storage Conditions: Place the samples in stability chambers under the following conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{RH} \pm 5\% \text{RH}$ (or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{RH} \pm 5\% \text{RH}$).[\[16\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{RH} \pm 5\% \text{RH}$.
- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
 - Accelerated: Test at 0, 3, and 6 months.
- Forced Degradation (Stress Testing): To identify potential degradation products and establish the intrinsic stability of the molecule, expose the compound to stress conditions beyond those of accelerated testing.[\[16\]](#) This includes:
 - Acidic/Basic Hydrolysis: Reflux in dilute HCl and NaOH.
 - Oxidation: Treat with hydrogen peroxide.
 - Thermal Stress: Heat the solid material at an elevated temperature (e.g., $60\text{-}80^{\circ}\text{C}$).
 - Photostability: Expose to light according to ICH Q1B guidelines.

- Analysis: At each time point, analyze the samples for appearance, purity (assay), and the formation of any degradation products using a validated, stability-indicating analytical method (typically HPLC).



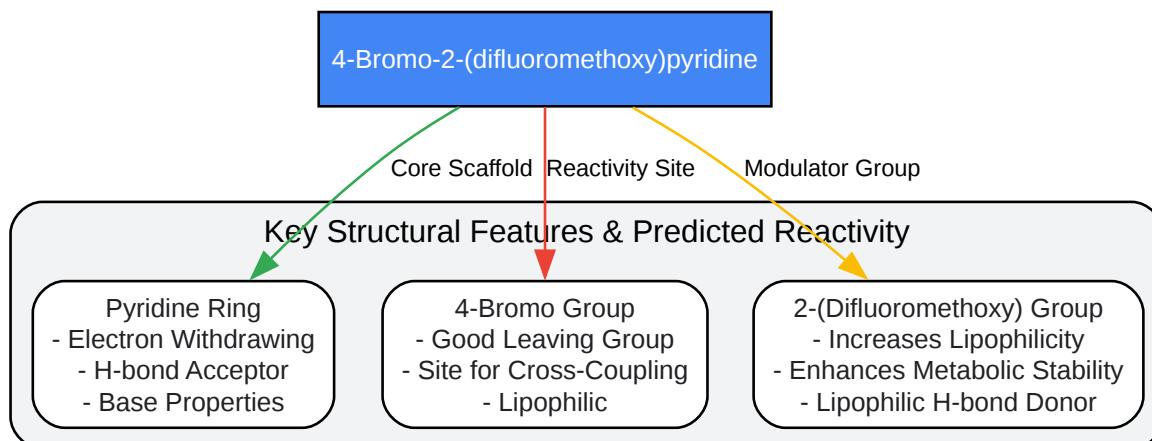
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Caption: General Workflow for Chemical Stability Testing.

Potential Degradation & Reactivity Pathways

While specific degradation pathways are not documented, the structure suggests several potential routes for chemical transformation.

- Nucleophilic Aromatic Substitution: The bromine at the 4-position is activated by the electron-withdrawing nature of the pyridine ring and can be displaced by strong nucleophiles.
- Cross-Coupling Reactions: The C-Br bond is a prime site for forming new C-C, C-N, or C-O bonds using catalysts like palladium or copper. This is a synthetic utility rather than a degradation pathway but speaks to the bond's reactivity.
- Microbial Degradation: Unsubstituted pyridine can be degraded by microorganisms through enzymatic ring cleavage.[17][18] It is plausible that substituted pyridines could also be subject to biological degradation, although the halogen and difluoromethoxy substituents would likely alter the pathway and rate.



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